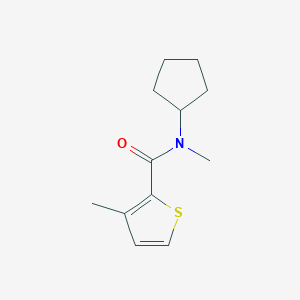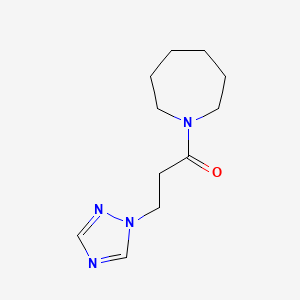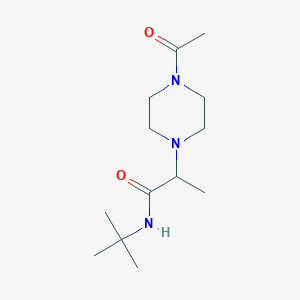
N-cyclopentyl-N,3-dimethylthiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclopentyl-N,3-dimethylthiophene-2-carboxamide, also known as CP-544, 417, is a chemical compound that has been widely studied for its potential use in the field of neuroscience. It is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which plays an important role in regulating synaptic transmission and plasticity in the brain.
Wirkmechanismus
N-cyclopentyl-N,3-dimethylthiophene-2-carboxamide,417 acts as a selective antagonist of the mGluR5 receptor, which is widely expressed in the brain and plays a key role in regulating synaptic plasticity and neurotransmitter release. By blocking the activity of mGluR5, this compound,417 can modulate the release of glutamate, the primary excitatory neurotransmitter in the brain, and reduce the activation of downstream signaling pathways that are involved in synaptic plasticity and neuronal excitability.
Biochemical and Physiological Effects:
This compound,417 has been shown to have a number of biochemical and physiological effects in animal models. It can reduce the release of glutamate in the prefrontal cortex and hippocampus, two brain regions that are involved in mood regulation and cognitive function. This compound,417 can also increase the expression of brain-derived neurotrophic factor (BDNF), a protein that promotes the growth and survival of neurons, and reduce the expression of inflammatory cytokines that are associated with neurodegeneration and cognitive decline.
Vorteile Und Einschränkungen Für Laborexperimente
N-cyclopentyl-N,3-dimethylthiophene-2-carboxamide,417 has several advantages for use in laboratory experiments. It is highly selective for the mGluR5 receptor, which allows researchers to study the specific effects of blocking this receptor without interfering with other signaling pathways. This compound,417 is also relatively stable and can be administered orally or intravenously, which makes it easy to use in animal models. However, this compound,417 has some limitations for use in laboratory experiments. It has a relatively short half-life in the body, which requires frequent dosing to maintain therapeutic levels. This compound,417 can also have off-target effects on other receptors, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for research on N-cyclopentyl-N,3-dimethylthiophene-2-carboxamide,417. One area of interest is the potential use of this compound,417 in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. This compound,417 has been shown to have neuroprotective effects in animal models of these diseases, and further research is needed to determine its potential as a therapeutic agent. Another area of interest is the development of more selective and potent mGluR5 antagonists, which could improve the efficacy and safety of this class of drugs. Finally, the use of this compound,417 in combination with other drugs or behavioral therapies could enhance its therapeutic effects and reduce the risk of side effects.
Synthesemethoden
N-cyclopentyl-N,3-dimethylthiophene-2-carboxamide,417 can be synthesized using a variety of methods, including the reaction of 2-bromo-5-methylthiophene with cyclopentylamine in the presence of a palladium catalyst, followed by reaction with dimethylamine and subsequent purification by column chromatography. Other methods include the reaction of 2-chloro-5-methylthiophene with cyclopentylamine and dimethylamine in the presence of a base, or the reaction of 2-bromo-5-methylthiophene with cyclopentylamine and dimethylamine in the presence of a copper catalyst.
Wissenschaftliche Forschungsanwendungen
N-cyclopentyl-N,3-dimethylthiophene-2-carboxamide,417 has been extensively studied for its potential use in the treatment of various neurological and psychiatric disorders, including anxiety, depression, schizophrenia, and drug addiction. It has been shown to have anxiolytic and antidepressant effects in animal models, and to reduce drug-seeking behavior in rats trained to self-administer cocaine. This compound,417 has also been investigated as a potential treatment for Fragile X syndrome, a genetic disorder that causes intellectual disability and autism spectrum disorder.
Eigenschaften
IUPAC Name |
N-cyclopentyl-N,3-dimethylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NOS/c1-9-7-8-15-11(9)12(14)13(2)10-5-3-4-6-10/h7-8,10H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQRBHDYGNBWEDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(=O)N(C)C2CCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(3,5-Dimethylphenyl)methyl]-4-methoxypiperidine](/img/structure/B7508318.png)


![1-[2-(2-Phenylpyrrolidin-1-yl)acetyl]imidazolidin-2-one](/img/structure/B7508330.png)

![1-[4-(1-Ethylindole-3-carbonyl)piperazin-1-yl]ethanone](/img/structure/B7508339.png)
![N-[6-(dimethylamino)pyridin-3-yl]-4-methylpiperidine-1-carboxamide](/img/structure/B7508348.png)
![1-(3,4-dihydro-2H-quinolin-1-yl)-2-imidazo[1,2-a]pyridin-2-ylethanone](/img/structure/B7508370.png)



![[1-(2-Fluorophenyl)-5-methylpyrazol-4-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7508387.png)
